![molecular formula C13H8ClNO3S B1349342 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde CAS No. 270262-96-9](/img/structure/B1349342.png)

4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde

Vue d'ensemble

Description

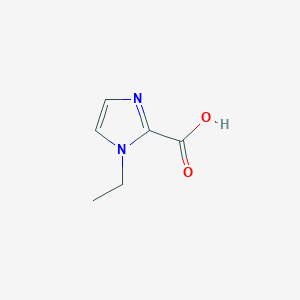

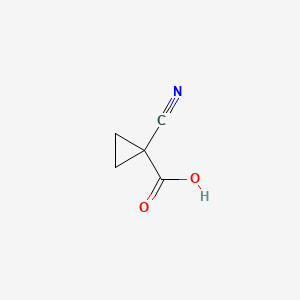

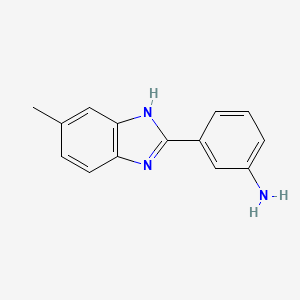

“4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde” is an organic compound that belongs to the class of nitrobenzaldehydes1. It has a CAS Number of 270262-96-92. The compound is solid in its physical form2.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde”. However, it’s worth noting that the synthesis of similar compounds often involves reactions between nitrobenzaldehydes and chlorophenyl sulfides.Molecular Structure Analysis

The linear formula of “4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde” is C13H8ClNO3S2. It has a molecular weight of 293.73 g/mol21.

Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde”. However, as a nitrobenzaldehyde derivative, it may participate in various organic reactions typical for this class of compounds.Physical And Chemical Properties Analysis

“4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde” is a solid substance2. It has a melting point range of 118 - 120 degrees Celsius2.Applications De Recherche Scientifique

Inhibitor for Human Glycolate Oxidase

- Scientific Field : Biochemistry .

- Application Summary : The compound 4-carboxy-5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole (CCPST), which has a similar structure to the one you mentioned, has been used as an inhibitor for human glycolate oxidase (hGOX), a peroxisomal flavoenzyme .

- Methods of Application : The crystal structure of hGOX in complex with CCPST was determined at 2.8 Å resolution. The inhibitor heteroatoms interact with five active-site residues that have been implicated in catalysis in homologous flavodehydrogenases of L-2-hydroxy acids .

- Results or Outcomes : This study highlighted the role of mobility in ligand binding by glycolate oxidase and pinpointed several structural differences between members of the highly conserved family of flavodehydrogenases of L-2-hydroxy acids .

Synthesis of Sulfonamide Derivatives

- Scientific Field : Organic Chemistry .

- Application Summary : Starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized .

- Methods of Application : The synthesis involved six steps: esterification of 4-chlorobenzoic acid with methanol, hydrazination, salt formation, cyclization, conversion into sulfonyl chloride, and nucleophilic attack of the amines .

- Results or Outcomes : The bioassay tests showed that some of these compounds possessed certain anti-tobacco mosaic virus activity .

Antiviral Properties of Heterocyclic Compounds

- Scientific Field : Medicinal Chemistry .

- Application Summary : Heterocyclic compounds, including those containing sulfur and nitrogen atoms like the one you mentioned, have been studied for their antiviral properties .

- Methods of Application : These compounds are synthesized and then tested against various viruses, including herpes simplex virus 1, 2 (HSV-1, HSV-2), influenza A virus (IAV), hepatitis A, B, C viruses (HAV, HBV, and HCV), and others .

- Results or Outcomes : The antiviral behavior of these heterocyclic compounds has been highlighted, showing potential for the therapy of various fatal and debilitating viral infections .

Biological Activities of Thiazoles

- Scientific Field : Medicinal Chemistry .

- Application Summary : Thiazoles, which are similar to the compound you mentioned, have been found to have diverse biological activities .

- Methods of Application : Thiazole derivatives are synthesized and then tested for various biological activities, such as antihypertensive, anti-inflammatory, antischizophrenia, antibacterial, anti-HIV, hypnotics, antiallergic, analgesic, and antitumor activities .

- Results or Outcomes : It has been observed that thiazole derivatives have several biological activities and are a hot research area due to their wide range of applications in the fields of medicinal chemistry .

Antiviral Properties of Heterocyclic Compounds

- Scientific Field : Medicinal Chemistry .

- Application Summary : Heterocyclic compounds, including those containing sulfur and nitrogen atoms like the one you mentioned, have been studied for their antiviral properties .

- Methods of Application : These compounds are synthesized and then tested against various viruses, including herpes simplex virus 1, 2 (HSV-1, HSV-2), influenza A virus (IAV), hepatitis A, B, C viruses (HAV, HBV, and HCV), and others .

- Results or Outcomes : The antiviral behavior of these heterocyclic compounds has been highlighted, showing potential for the therapy of various fatal and debilitating viral infections .

Crystallization of Heterocyclic Compounds

- Scientific Field : Crystallography .

- Application Summary : Heterocyclic compounds similar to the one you mentioned have been studied for their crystallization behavior .

- Methods of Application : The crystallization of rac-1-benzyl-3-chloro-4-[(4-chlorophenyl)sulfanyl]-5-hydroxy-1,5-dihydro-2H-pyrrol-2-one, a compound similar to the one you mentioned, was studied .

- Results or Outcomes : The study found a second example of doubly enantiophobic behavior during the crystallization of this compound, i.e., the formation of two conglomerates with different crystal structures in the absence of any racemic compounds .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or in contact with skin2. The safety information suggests that precautions should be taken while handling this compound2.

Orientations Futures

The future directions for “4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde” are not clear from the available information. As with any chemical compound, its potential uses would depend on further research and development.

Please note that this analysis is based on the available information and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.

Propriétés

IUPAC Name |

4-(4-chlorophenyl)sulfanyl-3-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO3S/c14-10-2-4-11(5-3-10)19-13-6-1-9(8-16)7-12(13)15(17)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWXMGEQTGZRDOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SC2=C(C=C(C=C2)C=O)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370959 | |

| Record name | 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde | |

CAS RN |

270262-96-9 | |

| Record name | 4-[(4-Chlorophenyl)thio]-3-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=270262-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[1,3]dioxol-5-ylmethyl-(1-methyl-piperidin-4-yl)-amine](/img/structure/B1349262.png)

![4-chloro-2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B1349270.png)

![[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B1349273.png)